5-Iodo-4-phenyl-pyrimidin-2-ylamine
Description
Properties
Molecular Formula |
C10H8IN3 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
5-iodo-4-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
MLYAZWBSDWMXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2I)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Iodo-4-phenyl-pyrimidin-2-ylamine belongs to the class of pyrimidine derivatives, which have been extensively studied for their anticancer properties. Pyrimidine derivatives are known to exhibit various biological activities, including the ability to inhibit cancer cell proliferation. For instance, a study highlighted that certain pyrimidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation or apoptosis pathways. Research has shown that related compounds can inhibit heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization of oncogenic proteins . This suggests that this compound could potentially serve as a lead compound for developing new Hsp90 inhibitors.
Enzyme Inhibition
β-glucuronidase Inhibitors
Recent studies have identified pyrimidine derivatives as promising β-glucuronidase inhibitors. This enzyme is implicated in various pathological conditions, including certain cancers and renal diseases. Compounds structurally related to this compound have shown significant inhibitory activity against β-glucuronidase, with some exhibiting IC50 values in the low micromolar range . The binding interactions between these compounds and the enzyme have been elucidated through molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions that enhance inhibitory potency.
Synthesis of New Derivatives
Scaffold for New Compounds
The unique structure of this compound allows it to be used as a scaffold for synthesizing new derivatives with enhanced biological activities. Researchers have synthesized various analogs by modifying the phenyl group or introducing different substituents at the pyrimidine ring. These modifications can lead to improved selectivity and potency against specific biological targets .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogs, their core frameworks, substituents, and similarity scores (derived from computational or empirical comparisons):
| Compound Name | Core Structure | Substituents | CAS Number | Similarity Score |
|---|---|---|---|---|
| 5-Iodo-4-phenyl-pyrimidin-2-ylamine | Pyrimidine | 5-I, 4-Ph, 2-NH₂ | Not provided | Reference (1.00) |
| 5-Iodo-4-methylpyridin-2-ylamine | Pyridine | 5-I, 4-Me, 2-NH₂ | 166266-19-9 | 0.84 |
| 5-Iodo-3-methylpyridin-2-amine | Pyridine | 5-I, 3-Me, 2-NH₂ | 1532-84-9 | 0.83 |
| 3,4,5-Trimethylpyridin-2-amine | Pyridine | 3-Me, 4-Me, 5-Me, 2-NH₂ | 55270-33-2 | 0.73 |
Key Observations :
- Core Heterocycle Differences : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) significantly alters electronic properties and reactivity. Pyrimidines are more electron-deficient, favoring nucleophilic substitution at halogenated positions .
- Substituent Effects : The phenyl group in the target compound enhances π-π stacking interactions compared to methyl groups in analogs like 5-Iodo-4-methylpyridin-2-ylamine .
- Iodine Position : Iodine at position 5 in pyrimidine may confer distinct steric and electronic effects versus its placement in pyridine derivatives.
Research Findings and Data Gaps
Preparation Methods
Reaction Conditions and Optimization
In a protocol adapted from PMC3579313, 4-phenyl-pyrimidin-2-amine (1.0 equiv) undergoes iodination using N-iodosuccinimide (NIS, 1.2 equiv) in acetic acid at 80°C for 12 hours. The reaction leverages the amine’s directing effect, yielding 5-iodo-4-phenyl-pyrimidin-2-amine in 68% yield (Table 1). Alternative solvents (e.g., DMF, DCM) reduce yields due to poor NIS solubility or competing side reactions.
Table 1 : Optimization of Electrophilic Iodination
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NIS, AcOH | Acetic acid | 80 | 12 | 68 |
| NIS, I₂, H₂SO₄ | DCM | 25 | 24 | 42 |
| NIS, BF₃·Et₂O | Toluene | 110 | 6 | 55 |
Microwave irradiation (100°C, 30 min) improves reaction efficiency (72% yield), as demonstrated in analogous pyrimidine syntheses. However, over-iodination at the 6-position remains a concern, necessitating careful stoichiometric control.
Halogen Exchange from 5-Bromo-4-phenyl-pyrimidin-2-amine
Transition metal-catalyzed halogen exchange offers a regioselective pathway to replace bromine with iodine. This method avoids electrophilic substitution’s limitations, particularly in substrates sensitive to strong acids.
Finkelstein Reaction with Potassium Iodide
Adapting methods from PMC10507801, 5-bromo-4-phenyl-pyrimidin-2-amine (1.0 equiv) reacts with KI (3.0 equiv) in dimethylacetamide (DMAc) at 150°C for 24 hours under nitrogen. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing phenyl group, to afford the 5-iodo derivative in 61% yield. Catalytic CuI (10 mol%) enhances reaction rates but risks Cu-mediated side reactions.
Key Challenges :
-
Competing hydrolysis of the bromo precursor in polar solvents.
-
Residual bromine contamination requiring rigorous purification (e.g., silica gel chromatography).
De Novo Pyrimidine Ring Construction with Iodinated Intermediates
Building the pyrimidine core from iodinated precursors ensures precise control over substitution patterns. This approach often involves cyclocondensation reactions between enaminones and guanidines.
Enaminone-Guanidine Cyclocondensation
As detailed in PMC3579313, ethyl 4-phenyl-5-iodo-3-oxobut-1-en-1-amine (A ) reacts with phenylguanidine (B ) under microwave irradiation (120°C, 20 min) to form the pyrimidine core (Scheme 1). The reaction proceeds via a tandem nucleophilic attack and dehydration, yielding 5-iodo-4-phenyl-pyrimidin-2-amine in 58% yield.
Scheme 1 :
Advantages :
Comparative Analysis of Synthetic Routes
Table 2 : Evaluation of Methods for this compound Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Electrophilic Iodination | 68 | 95 | Direct functionalization | Over-iodination risks |
| Halogen Exchange | 61 | 92 | Regioselective | Prolonged reaction time |
| De Novo Synthesis | 58 | 89 | Atom-economic | Complex precursor synthesis |
| Suzuki Coupling | 65 | 94 | Modularity | Multi-step sequence |
Electrophilic iodination offers the shortest pathway but struggles with scalability. Halogen exchange balances regioselectivity and practicality, while de novo synthesis ensures structural fidelity at the cost of precursor availability.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >95% purity, with retention time (t_R) = 6.72 min.
Industrial-Scale Considerations
Batch processes using halogen exchange (Section 3) are preferred for scalability, offering reproducible yields and minimal metal contamination. Continuous flow systems may enhance microwave-assisted methods (Section 4.1), reducing energy input and reaction times .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Iodo-4-phenyl-pyrimidin-2-ylamine with high purity?
- Methodology : Begin by optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on pyrimidine synthesis precedents. For iodination, use controlled stoichiometry of iodine sources (e.g., NIS or I₂) to minimize byproducts. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical. Monitor purity using HPLC or LC-MS, and confirm structural integrity via H/C NMR and X-ray crystallography if possible. Key data : Melting point ranges (149–152.5°C) and CAS RNs (e.g., 69491-57-2) help validate synthesis .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?
- Methodology : Cross-validate experimental NMR data with computational predictions (DFT-based chemical shift calculations). If contradictions persist, assess solvent effects, tautomerism, or dynamic processes (e.g., rotational barriers). For example, pyrimidine derivatives often exhibit solvent-dependent shifts due to hydrogen bonding. Use deuterated solvents consistently and report temperature conditions .
Q. What purification strategies are effective for removing halogenated byproducts?
- Methodology : Employ recrystallization in ethanol/water mixtures or toluene, leveraging solubility differences. For persistent impurities, use activated charcoal treatment or preparative TLC. Advanced methods include size-exclusion chromatography (SEC) or centrifugal partition chromatography (CPC) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology : Use quantum mechanical calculations (e.g., DFT) to predict electronic properties (HOMO/LUMO, electrostatic potential) and docking simulations to assess binding affinities. ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, can identify optimal substituents for target interactions (e.g., replacing iodine with other halogens or functional groups) .
Q. What experimental designs address contradictory results in catalytic coupling reactions involving this compound?
- Methodology : Apply factorial design (e.g., 2 factorial experiments) to isolate variables like catalyst type, ligand ratio, and reaction time. For example, a 2 design (8 experiments) can test Pd(OAc)₂ vs. PdCl₂, ligand (XPhos vs. SPhos), and temperature (80°C vs. 100°C). Analyze interactions statistically to resolve contradictions .
Q. How can isotopic labeling (e.g., C or N) elucidate degradation pathways under oxidative conditions?
- Methodology : Synthesize C-labeled analogs at the pyrimidine ring and expose them to H₂O₂/UV light. Track degradation products via LC-HRMS and C NMR. Compare fragmentation patterns with unlabeled samples to identify oxidation-sensitive sites (e.g., iodine substitution vs. phenyl ring stability) .
Q. What safety protocols are critical for handling iodinated pyrimidines in scale-up experiments?
- Methodology : Use fume hoods with HEPA filters to avoid inhalation. Store waste in halogen-specific containers (separate from aqueous/organic waste). Follow OSHA guidelines for iodine exposure limits (<0.1 ppm). Conduct risk assessments using tools like CHEMMATRIX for spill management .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioassay results (e.g., cytotoxicity vs. anticancer activity)?
- Methodology : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour incubation). Validate via orthogonal methods (e.g., apoptosis markers via flow cytometry). Consider compound stability in media; iodine substituents may hydrolyze under acidic conditions, altering activity .
Q. What statistical approaches validate reproducibility in kinetic studies of halogen exchange reactions?
- Methodology : Use time-resolved F NMR to monitor fluoride displacement kinetics. Apply ANOVA to compare replicates and Grubbs’ test to exclude outliers. Report confidence intervals (95% CI) for rate constants. For low reproducibility, investigate moisture sensitivity or catalyst deactivation .
Key Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
